molecular formula C13H16N2O3 B6259777 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1101831-30-4

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid

Cat. No. B6259777
CAS RN: 1101831-30-4
M. Wt: 248.3
InChI Key:
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Description

“1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound. It is used for pharmaceutical testing . The molecular formula of this compound is C13H16N2O3 and it has a molecular weight of 248.3.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

The title compound, [CrSn (C6H5)3 (C7H6NO2)3Cl] [Sn (C6H5)3Cl (CH4O)], was obtained from the reaction of Ph3SnCl with the complex [Cr (C7H6NO2)3] in methanol .

Scientific Research Applications

MPPCA has a wide range of applications in the field of science and research. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used in the synthesis of organic dyes, as well as in medicinal chemistry and biochemistry. MPPCA has been used in the synthesis of peptides and nucleosides, as well as in the synthesis of organic dyes. In addition, MPPCA has been used in the study of enzyme mechanisms, as well as in the study of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of MPPCA is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor. In addition, MPPCA is believed to act as an agonist of certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects
MPPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, it has been shown to have an agonist effect on certain G-protein coupled receptors, such as the 5-HT2A receptor. It has also been shown to have an agonist effect on certain ion channels, such as the NMDA receptor.

Advantages and Limitations for Lab Experiments

The use of MPPCA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize. In addition, it is readily available, and it is soluble in most organic solvents. However, there are some limitations to the use of MPPCA in laboratory experiments, such as the fact that it has a low solubility in water, and it has a relatively low boiling point.

Future Directions

For the use of MPPCA in scientific research include the study of its effects on other enzymes, G-protein coupled receptors, and ion channels. In addition, further research could be conducted on the synthesis methods of MPPCA, as well as on its use in the synthesis of other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of MPPCA, and on its potential applications in medicinal chemistry and biochemistry. Finally, further research could be conducted on the potential toxicity of MPPCA, as well as on its potential use in drug delivery systems.

Synthesis Methods

MPPCA can be synthesized from a variety of starting materials, including piperidine, ethyl acetoacetate, and methyl pyridine. The most common method of synthesis involves the condensation of piperidine and ethyl acetoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a cyclic ketone, which can then be reacted with methyl pyridine to form MPPCA. Other methods of synthesizing MPPCA include the use of palladium-catalyzed cross-coupling reactions and the use of the Reimer-Tiemann reaction.

properties

IUPAC Name

1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-5-4-6-10(14-9)12(16)15-8-3-2-7-11(15)13(17)18/h4-6,11H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFMYCKRMLWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1101831-30-4
Record name 1-(6-methylpyridine-2-carbonyl)piperidine-2-carboxylic acid
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